WST-3 Assay: A Technical Guide to its Core Principle, Mechanism, and Protocol
WST-3 Assay: A Technical Guide to its Core Principle, Mechanism, and Protocol
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the Water-Soluble Tetrazolium salt-3 (WST-3) assay. The guide details the fundamental principles, mechanisms of action, and experimental protocols associated with this widely used colorimetric assay for the determination of cell viability and proliferation.
Core Principle and Mechanism
The WST-3 assay is a quantitative method used to assess cell viability by measuring the metabolic activity of a cell population.[1][2][3] The central principle of this assay lies in the reduction of a water-soluble tetrazolium salt, WST-3, into a colored formazan dye by viable, metabolically active cells.[4][5] This reduction process is dependent on the presence of intracellular reductants, primarily NADH and NADPH, which are generated during glycolysis and other metabolic pathways.[6][7]
Unlike its predecessor, the MTT assay, which involves a cell-permeable tetrazolium salt that is reduced intracellularly to an insoluble formazan, WST-3 is a cell-impermeable, negatively charged compound.[8] Consequently, the reduction of WST-3 occurs extracellularly, at the cell surface.[8][9][10] This process is facilitated by an electron mediator, such as 1-methoxy PMS (phenazinium methylsulfate), which transfers electrons from NADH and NADPH produced within the cell across the plasma membrane to the extracellular WST-3.[5][6] The resulting water-soluble formazan dye imparts a color change to the culture medium, the intensity of which is directly proportional to the number of viable cells. This absorbance can then be quantified using a spectrophotometer or microplate reader.[3]
The key distinction of WST assays, including WST-3, is the water-solubility of the formazan product.[5][11] This eliminates the need for a solubilization step, which is a necessary and often cumbersome part of the MTT assay protocol, making the WST-3 assay a more streamlined and higher-throughput method.[1][2][11]
Data Presentation
Quantitative parameters are crucial for the successful implementation and interpretation of the WST-3 assay. The following tables summarize key data points for easy reference.
| Parameter | Value | Source(s) |
| WST-3 Formazan Absorbance Maximum | 433 nm | [4] |
| Recommended Measurement Wavelength Range | 420 - 480 nm | [2][3] |
| Recommended Reference Wavelength | > 600 nm | [3] |
| Molecular Weight of WST-3 | 696.3 g/mol |
| Parameter | Typical Range/Value | Source(s) |
| Cell Seeding Density (Proliferation) | 4 x 10³ cells/well | [3] |
| Cell Seeding Density (Cytotoxicity) | 5 x 10⁴ cells/well | [3] |
| WST-3 Reagent Incubation Time | 30 minutes - 4 hours | [2][3] |
| Cell Culture Incubation (Proliferation) | 48 hours | [3] |
| Cell Culture Incubation (Cytotoxicity) | 24 hours | [3] |
Experimental Protocols
The following are detailed methodologies for performing the WST-3 assay for both cell proliferation and cytotoxicity assessment.
Cell Proliferation Assay Protocol
-
Cell Seeding: Seed cells in a 96-well microplate at a concentration of approximately 4 x 10³ cells per well in 100 µL of culture medium.[3] Include wells with medium only to serve as a background control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
Addition of WST-3 Reagent: Add 10 µL of the WST-3 reagent to each well.[3]
-
Incubation with Reagent: Incubate the plate for 1 to 4 hours at 37°C and 5% CO₂.[12] The optimal incubation time may vary depending on the cell type and density.
-
Shaking: Gently shake the plate for 1 minute to ensure uniform distribution of the formazan dye.[2][3]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 420 nm and 480 nm using a microplate reader.[2][3] Use a reference wavelength of greater than 600 nm.[3]
-
Data Analysis: Subtract the absorbance of the background control from all other readings. The absorbance value is directly proportional to the number of viable cells.
Cytotoxicity Assay Protocol
-
Cell Seeding: Culture cells in a 96-well microplate at a final volume of 100 µL per well. Seed the cells at a concentration of approximately 5 x 10⁴ cells per well.[3]
-
Addition of Cytotoxic Compound: Add various concentrations of the test compound to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
Addition of WST-3 Reagent: Add 10 µL of the WST-3 reagent to each well.[3]
-
Incubation with Reagent: Incubate the plate for 1 to 4 hours at 37°C and 5% CO₂.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 420 nm and 480 nm, with a reference wavelength of over 600 nm.[3]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the absorbance of treated cells to that of the untreated control cells.
Visualizations
WST-3 Assay Signaling Pathway
References
- 1. Cell viability and proliferation measurement [takarabio.com]
- 2. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 3. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. interchim.fr [interchim.fr]
- 6. Cellular glucose metabolism is essential for the reduction of cell-impermeable water-soluble tetrazolium (WST) dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin | Springer Nature Experiments [experiments.springernature.com]
- 8. A comparative study of colorimetric cell proliferation assays in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The reduction of water-soluble tetrazolium salt reagent on the plasma membrane of epidermal keratinocytes is oxygen dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What are the differences between MTT and WST assays? | AAT Bioquest [aatbio.com]
- 12. 2.5. WST Assay [bio-protocol.org]
